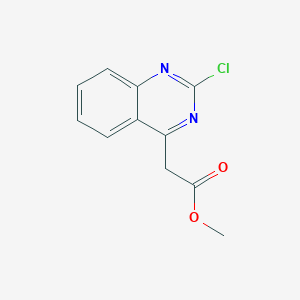
Methyl 2-Chloroquinazoline-4-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-Chloroquinazoline-4-acetate is a chemical compound with the molecular formula C11H9ClN2O2 and a molecular weight of 236.65 g/mol. It is a useful research chemical and is known for its applications in various scientific fields.
Métodos De Preparación
The synthesis of Methyl 2-Chloroquinazoline-4-acetate involves several methods. One common approach is the metal-catalyzed synthesis of quinazoline derivatives . This method utilizes transition metal catalysts to facilitate the formation of the quinazoline scaffold. Another method involves the use of Aza-reactions, microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis reactions . These methods provide efficient and reliable routes for the synthesis of quinazoline derivatives, including this compound.
Análisis De Reacciones Químicas
Methyl 2-Chloroquinazoline-4-acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include hydrochloric acid, acetone, benzaldehyde, and alumina . The major products formed from these reactions depend on the specific conditions and reagents used. For example, a one-pot, solvent-free, microwave-assisted, multi-component reaction can yield quinoline derivatives .
Aplicaciones Científicas De Investigación
Methyl 2-Chloroquinazoline-4-acetate has numerous scientific research applications. It is used in the synthesis of biologically active compounds, such as anticancer agents, anti-inflammatory agents, and hedgehog antagonists . The compound serves as a versatile building block for the preparation of various functionalized derivatives . Additionally, it is utilized in the development of novel therapeutic agents and in the study of biological pathways and molecular targets .
Mecanismo De Acción
The mechanism of action of Methyl 2-Chloroquinazoline-4-acetate involves its interaction with specific molecular targets and pathways. Quinazoline derivatives, including this compound, are known to exhibit various biological activities, such as kinase inhibition, cellular phosphorylation inhibition, and dihydrofolate reductase inhibition . These activities contribute to the compound’s therapeutic potential in treating diseases like cancer, inflammation, and microbial infections .
Comparación Con Compuestos Similares
Methyl 2-Chloroquinazoline-4-acetate can be compared with other quinazoline derivatives, such as 2-phenylquinazolin-4-amine, 4-methyl-2-phenylquinazoline, and long-chain 2-phenyl-4-styrylquinazoline . These compounds share similar structural features and biological activities but differ in their specific applications and potency. This compound is unique due to its specific substitution pattern and its versatility as a building block for various functionalized derivatives .
Conclusion
This compound is a valuable compound in scientific research, with applications in chemistry, biology, medicine, and industry. Its synthesis involves various methods, and it undergoes diverse chemical reactions. The compound’s mechanism of action and its comparison with similar compounds highlight its uniqueness and potential in developing novel therapeutic agents.
Propiedades
IUPAC Name |
methyl 2-(2-chloroquinazolin-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-10(15)6-9-7-4-2-3-5-8(7)13-11(12)14-9/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOYDUXSJNXBND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC(=NC2=CC=CC=C21)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(quinolin-8-ylsulfanyl)methyl]benzoate](/img/structure/B12278284.png)

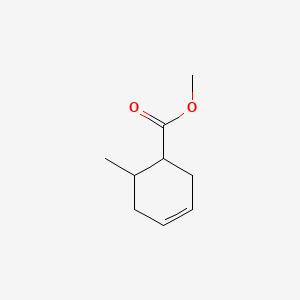
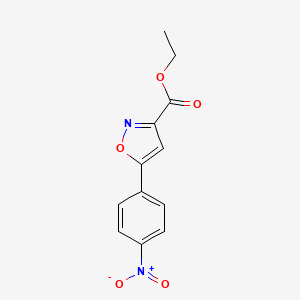
![2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12278310.png)
![Ethyl [1,3]Dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B12278314.png)
![1,2-Dihexadecanoyl-SN-glycero-3-[bis(phenyl) phosphate]](/img/structure/B12278323.png)
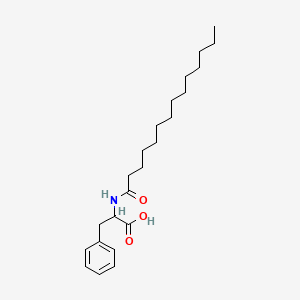
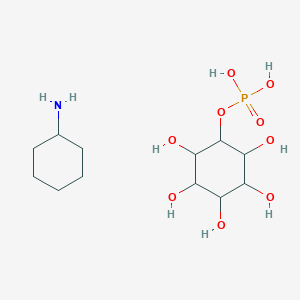
![1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12278343.png)

![1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-C]pyridin-4-one](/img/structure/B12278367.png)
![5,17-Dichloro-2,8,14,20-tetraoxa-4,6,16,18,26,28-hexazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B12278375.png)
